molecular formula C12H11N3O B8364351 3-Methyl-8-methoxy-s-triazolo-[3,4-a]-isoquinoline

3-Methyl-8-methoxy-s-triazolo-[3,4-a]-isoquinoline

Cat. No. B8364351
M. Wt: 213.23 g/mol
InChI Key: WUTPIWVQGHZSHQ-UHFFFAOYSA-N
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Patent
US03992539

Procedure details

1-Hydrazino-6-methoxyisoquinoline (9.6 g., 0.05 mol.) was dissolved in glacial acetic acid (190 ml.) and the solution was heated at reflux for four hours. Excess acetic acid was removed in vacuo to provide a brown oil. The oil was slurried in water and was treated with potassium bicarbonate to yield a solid. The solid was treated with decolorizing carbon and was recrystallized three times from benzene to give the productin a yield of 24%; m.p. 183°-184°C.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[C:12]2[C:7](=[CH:8][C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[CH:6]=[CH:5][N:4]=1)[NH2:2].C(=O)(O)[O-].[K+].[C:20](O)(=O)[CH3:21]>O>[CH3:20][C:21]1[N:4]2[CH:5]=[CH:6][C:7]3[C:12]([C:3]2=[N:1][N:2]=1)=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=3 |f:1.2|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
N(N)C1=NC=CC2=CC(=CC=C12)OC
Name
Quantity
190 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Excess acetic acid was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a brown oil
CUSTOM
Type
CUSTOM
Details
to yield a solid
ADDITION
Type
ADDITION
Details
The solid was treated with decolorizing carbon
CUSTOM
Type
CUSTOM
Details
was recrystallized three times from benzene
CUSTOM
Type
CUSTOM
Details
to give the productin a yield of 24%

Outcomes

Product
Name
Type
Smiles
CC1=NN=C2N1C=CC1=CC(=CC=C21)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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